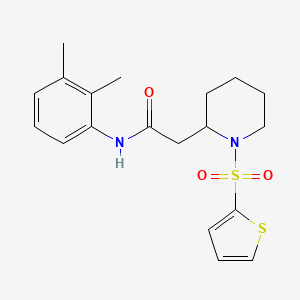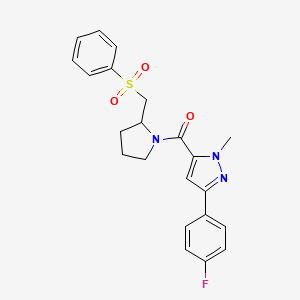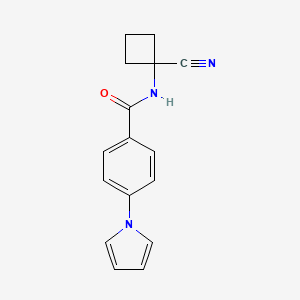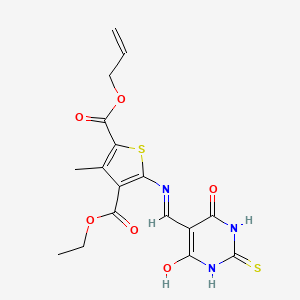
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as CGP-12177, is a selective β-adrenoceptor antagonist that is widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of studies to investigate the role of β-adrenoceptors in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Cluster Formation
Research involving ligands with similar functionalities to 1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has demonstrated applications in the synthesis of complex chemical structures. For instance, the treatment of certain ligands with cuprous chloride under weak base conditions led to the formation of a neutral CuI4-centered cluster, indicating the utility of such compounds in the formation of novel chemical clusters with potential applications in materials science and catalysis (Huang et al., 2007).
Spectroscopic Identification and Derivatization
Spectroscopic studies have been employed to identify and derivatize novel cathinone hydrochloride salts, showcasing the role of similar compounds in forensic science for the detection and characterization of novel psychoactive substances (Nycz et al., 2016).
Corrosion Inhibition
Compounds bearing pyridine moieties have been investigated for their corrosion inhibitory effects on metals in acidic environments. Research into Schiff bases containing pyridine and other heteroatoms demonstrated significant corrosion inhibition on mild steel, suggesting the potential application of 1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in protective coatings and anti-corrosion treatments (Leçe et al., 2008).
Synthesis of Biologically Active Molecules
The strategic functionalization and reaction of chemical entities similar to the compound have facilitated the synthesis of novel biologically active molecules. This includes the development of compounds with potential antimicrobial, antifungal, and antioxidative properties, underscoring the importance of such chemicals in pharmaceutical research and development (Čižmáriková et al., 2020).
Advanced Material Synthesis
The synthesis and functionalization of heterocyclic compounds have implications in the development of advanced materials. For example, the generation of structurally diverse libraries through alkylation and ring closure reactions highlights the role of pyridine and similar moieties in creating new materials with tailored properties for applications in electronics, photonics, and nanotechnology (Roman, 2013).
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-11-8-12(16)5-6-14(11)19-9-13(18)10-20-15-4-2-3-7-17-15;/h2-8,13,18H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCSNKWJUXVBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2441621.png)
![6-Azaspiro[3.4]octane-2-carbonitrile hcl](/img/structure/B2441622.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2441629.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)


![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)